Product packaging for Boc-4-azido-L-phenylalanine(Cat. No.:CAS No. 33173-55-6)

Boc-4-azido-L-phenylalanine

Cat. No.: B558243
CAS No.: 33173-55-6
M. Wt: 306,32 g/mole
InChI Key: PZWGGRIVPTXYGU-NSHDSACASA-N
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Description

Significance of Unnatural Amino Acids in Expanding the Genetic Code

The central dogma of molecular biology describes how the genetic information encoded in DNA is used to synthesize proteins, the workhorses of the cell. This process traditionally relies on a standard set of 20 canonical amino acids. portlandpress.com While this limited set gives rise to an immense diversity of protein structures and functions, it represents a fraction of the chemical possibilities. portlandpress.com The development of genetic code expansion techniques has made it possible to overcome this natural limitation by incorporating unnatural amino acids (UAAs) into proteins at specific sites. nih.govnih.govportlandpress.com

This breakthrough is achieved by repurposing the cell's own translational machinery. portlandpress.com Key components include a unique codon (often a stop codon like UAG), an orthogonal aminoacyl-tRNA synthetase (aaRS), and a corresponding transfer RNA (tRNA). nih.gov The orthogonal aaRS/tRNA pair functions independently of the cell's endogenous machinery, ensuring that the UAA is exclusively and efficiently delivered to the ribosome in response to the designated codon. nih.gov

The ability to install UAAs with novel chemical functionalities has revolutionized protein science. nih.govhep.com.cn It allows researchers to:

Introduce spectroscopic probes, such as fluorescent or infrared reporters, to study protein dynamics and interactions in real-time within living cells. nih.govnih.gov

Install photo-crosslinkers to capture transient protein-protein interactions. nih.govnih.gov

Incorporate post-translational modifications to study their effects on protein function. nih.govhep.com.cn

Create proteins with enhanced catalytic activity or novel binding specificities. nih.gov

By moving beyond the 20 canonical amino acids, scientists can now design proteins with unprecedented functions, providing powerful tools to dissect complex biological processes and engineer novel therapeutics. nih.govportlandpress.com

Role of the Azide (B81097) Moiety in Bioorthogonal Chemical Reactivity

The defining feature of 4-azido-L-phenylalanine is its azide (–N₃) group, which is central to its utility. The azide group is a premier example of a bioorthogonal chemical handle. nih.gov Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with or being perturbed by the complex native biochemical processes. wikipedia.org The azide group is exceptionally well-suited for this role because it is small, metabolically stable, and virtually absent from natural biological systems, thus preventing unwanted side reactions. wikipedia.orgacs.org

The azide's reactivity is harnessed through highly specific and efficient chemical ligations, most notably the Staudinger ligation and azide-alkyne cycloadditions ("click chemistry"). nih.govnih.gov

Staudinger Ligation: This reaction occurs between an azide and a phosphine (B1218219). nih.govnih.gov In the bioorthogonal version developed by Carolyn Bertozzi, a phosphine reagent engineered with an intramolecular trap reacts with the azide to form a stable amide bond. nih.govwiley.com While reliable, this reaction can be limited by the potential for phosphine oxidation and relatively slow kinetics. nih.gov

Azide-Alkyne Cycloaddition: This is the most popular application of the azide moiety. nih.gov The reaction between an azide and an alkyne forms a stable triazole linkage. There are two main versions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions. nih.govnobelprize.org However, the toxicity of copper limits its application in living cells. wikipedia.orgnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, strained cyclooctynes were developed. nih.gov These molecules react rapidly with azides without the need for a toxic catalyst, making SPAAC ideal for labeling biomolecules in live cells and even whole organisms. wikipedia.orgnih.govnobelprize.org

These bioorthogonal reactions allow scientists to "click" a probe—such as a fluorescent dye or an affinity tag—onto a protein that has been engineered to contain 4-azido-L-phenylalanine, enabling a wide range of applications in imaging, proteomics, and drug development. chemimpex.commdpi.com

Table 1: Comparison of Major Bioorthogonal Reactions Involving Azides

ReactionReactive PartnerCatalyst RequiredKey FeaturesPrimary Use Case
Staudinger Ligation PhosphineNoneForms a stable amide bond; phosphines can be prone to oxidation. nih.govwiley.comProtein modification, bioconjugation. nih.govrsc.org
CuAAC Terminal AlkyneCopper(I)Very fast and efficient reaction. nih.govnobelprize.orgIn vitro labeling, material science. wiley.com
SPAAC Strained Alkyne (e.g., Cyclooctyne)NoneCopper-free, suitable for live-cell applications; bulky alkyne. wikipedia.orgnih.govLive-cell imaging, in vivo labeling. acs.orgnobelprize.org

Historical Context and Evolution of 4-Azido-L-phenylalanine in Protein Engineering

The journey of 4-azido-L-phenylalanine (AzF) from a chemical novelty to a cornerstone of protein engineering highlights the synergy between chemical synthesis and molecular biology. The phenyl azide functional group itself was first described in the 19th century. nobelprize.org However, its application in biology, particularly as a photo-crosslinking agent, gained traction much later. The azide group, upon irradiation with UV light, forms a highly reactive nitrene species that can create covalent bonds with nearby molecules, making it a useful tool for mapping protein interactions. nih.gov

A pivotal moment came in 2002 when the laboratory of Peter G. Schultz reported the successful site-specific incorporation of AzF into proteins in E. coli. nih.govnih.gov This was achieved by developing an orthogonal tyrosyl-tRNA synthetase/tRNA pair from Methanococcus jannaschii that could recognize AzF and insert it in response to the amber stop codon (TAG). nih.gov

Initially valued for its photo-crosslinking capabilities, the utility of AzF exploded with the concurrent rise of bioorthogonal "click chemistry". nih.gov Researchers quickly realized that the azide handle incorporated into a protein could serve as a target for highly specific chemical modification via CuAAC or SPAAC. nih.govnih.gov This dual functionality—as both a photo-crosslinker and a bioorthogonal chemical handle—has made 4-azido-L-phenylalanine one of the most versatile and widely used unnatural amino acids in chemical biology today. nih.gov Its use has since been extended to eukaryotic systems, including yeast and mammalian cells, further broadening its impact on the study of protein function in complex biological environments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18N4O4 B558243 Boc-4-azido-L-phenylalanine CAS No. 33173-55-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(4-azidophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-14(2,3)22-13(21)16-11(12(19)20)8-9-4-6-10(7-5-9)17-18-15/h4-7,11H,8H2,1-3H3,(H,16,21)(H,19,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWGGRIVPTXYGU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301199225
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33173-55-6
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
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URL https://commonchemistry.cas.org/detail?cas_rn=33173-55-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Azido-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine
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URL https://comptox.epa.gov/dashboard/DTXSID301199225
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Record name Boc-4-azido-L-phenylalanine
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Genetic Encoding and Site Specific Incorporation of 4 Azido L Phenylalanine into Proteins

Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs for Unnatural Amino Acid Integration

The cornerstone of site-specific unnatural amino acid incorporation is the orthogonal aminoacyl-tRNA synthetase/tRNA pair. researchgate.netnih.gov This pair consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which function in a host organism without cross-reacting with the endogenous aaRSs and tRNAs. kjom.org For pAzF, the most commonly used orthogonal pairs are derived from the tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA from organisms like Methanocaldococcus jannaschii or Escherichia coli. kjom.orgnih.govplos.org

Scientists create a "mutant" aaRS through rational design or directed evolution, modifying its active site to specifically recognize and bind pAzF instead of its natural substrate, tyrosine. researchgate.netnih.gov This engineered synthetase (e.g., AzFRS) then charges pAzF onto an orthogonal tRNA, which has also been engineered to be a poor substrate for any of the host's own synthetases. frontiersin.orgnih.gov The specificity of the aaRS is crucial, as polyspecificity can complicate the precise incorporation of the desired amino acid. nih.gov Researchers have developed various AzF-specific synthetase mutants, such as K776, K801, and M320, which have shown significantly enhanced incorporation ability compared to control enzymes. researchgate.net

Table 1: Examples of Engineered Orthogonal Pairs for pAzF Incorporation

Organism of Origin Synthetase Base Evolved for Host System(s) Reference(s)
Methanocaldococcus jannaschii Tyrosyl-tRNA Synthetase (MjTyrRS) p-azido-L-phenylalanine (pAzF) E. coli, Yeast, Mammalian Cells nih.govjmb.or.kr
Escherichia coli Tyrosyl-tRNA Synthetase (EcTyrRS) p-azido-L-phenylalanine (pAzF) E. coli, Fission Yeast frontiersin.orgnih.gov
Saccharomyces cerevisiae Tyrosyl-tRNA Synthetase (ScTyrRS) p-azido-L-phenylalanine (AzPhe) E. coli kjom.org

Amber Codon Suppression and Frameshift Codon Strategies for Site-Specific Incorporation of 4-Azido-L-phenylalanine

The most prevalent strategy for directing the incorporation of pAzF to a specific location within a protein's sequence is amber codon suppression. nih.govebi.ac.uk The amber stop codon, UAG, is one of three signals that normally terminate protein synthesis. In this technique, the gene encoding the protein of interest is mutated to replace the codon for the desired amino acid with a UAG codon. nih.gov

The orthogonal tRNA is engineered to have an anticodon loop (CUA) that recognizes and binds to the UAG codon on the messenger RNA (mRNA) during translation. frontiersin.org When the ribosome encounters the UAG codon, instead of terminating translation, this suppressor tRNA delivers the pAzF it carries, allowing the polypeptide chain to continue growing with pAzF incorporated at that specific site. ebi.ac.uknih.gov This method has been successfully used to incorporate pAzF into a variety of proteins for applications in imaging and studying protein interactions. nih.gov

While amber suppression is the most common method, strategies involving other nonsense codons (ochre and opal) or even quadruplet, or frameshift, codons have been developed. jmb.or.krnih.govbaseclick.eu These advanced techniques open the possibility of incorporating multiple unnatural amino acids into a single protein. baseclick.eu

Application in Cell-Free Protein Expression Systems

Cell-free protein synthesis (CFPS) systems provide a powerful platform for producing proteins containing pAzF. These systems, which are essentially cellular extracts containing all the necessary machinery for transcription and translation, offer an open environment that is easy to manipulate. Eukaryotic cell-free systems based on wheat germ and insect cells (Spodoptera frugiperda) have been successfully equipped with an orthogonal amber suppressor tRNA-synthetase pair to synthesize proteins with site-specifically incorporated pAzF. nih.gov

This approach has been used to produce model proteins like β-glucuronidase and even complex, glycosylated proteins like erythropoietin, demonstrating the compatibility of pAzF incorporation with co-translational modifications. nih.gov In one study using an E. coli-based CFPS, researchers reported accumulating 0.9-1.7 mg/mL of modified super-folder green fluorescent protein (sfGFP) containing pAzF. medchemexpress.com Cell-free systems are particularly useful for rapidly screening different protein variants or labeling conditions. baseclick.eu

In Vivo Protein Expression Systems Utilizing 4-Azido-L-phenylalanine in Bacterial and Eukaryotic Hosts

The site-specific incorporation of pAzF has been successfully demonstrated in a wide range of living organisms, from simple bacteria to complex eukaryotes.

Bacterial Hosts: Escherichia coli is the most common host for expressing proteins with pAzF. nih.govnih.gov The technology has been optimized in strains like BL21(DE3) to achieve high yields of pAzF-containing proteins. researchgate.net More recently, the marine bacterium Vibrio natriegens has been engineered as a new production host, showing improved suppression efficiency and protein titers for pAzF incorporation into proteins like enhanced yellow fluorescent protein (EYFP). ebi.ac.uk

Eukaryotic Hosts: The methodology has been extended to various eukaryotic systems.

Yeast: The fission yeast Schizosaccharomyces pombe and the industrial yeast Pichia pastoris have been engineered to incorporate pAzF, enabling the study of protein function and the production of modified antibodies. nih.govebi.ac.uk

Mammalian Cells: Amber suppression has been adapted for use in mammalian cell lines, including HEK293T cells. frontiersin.orgresearchgate.net This allows for the site-specific labeling of proteins with imaging agents like fluorophores or PET tracers directly within the cellular environment of a human cell. nih.govebi.ac.uk

Multicellular Organisms: The genetic code of the fruit fly, Drosophila melanogaster, has also been expanded to include pAzF, showcasing the broad applicability of this technology. nih.govbaseclick.eu

Table 2: Research Findings on In Vivo pAzF Incorporation

Host Organism Target Protein Key Finding Reference(s)
Escherichia coli Dihydrofolate Reductase First demonstration of pAzF incorporation in vivo with high fidelity. nih.gov
Vibrio natriegens Enhanced Yellow Fluorescent Protein (EYFP) Improved suppression efficiency (up to 35.5%) and protein titer compared to E. coli. ebi.ac.uk
Schizosaccharomyces pombe Glutathione S-transferase (GST) Successful incorporation of pAzF enabling UV-induced crosslinking of protein dimers. nih.gov
Pichia pastoris Trastuzumab (Antibody) Production of a modified therapeutic antibody carrying pAzF. ebi.ac.uk

Fidelity and Efficiency of 4-Azido-L-phenylalanine Incorporation into Polypeptide Chains

The success of genetic code expansion hinges on the fidelity and efficiency of the process. Fidelity refers to the accuracy of incorporation—ensuring that pAzF, and not a natural amino acid, is inserted at the target codon. Efficiency refers to the yield of the full-length, modified protein.

Studies have shown that pAzF can be incorporated with high fidelity and in good yields. nih.govnih.govacs.org The orthogonality of the engineered synthetase/tRNA pair is key to high fidelity, preventing the suppressor tRNA from being charged with a canonical amino acid by a host synthetase. nih.gov However, the efficiency can vary depending on several factors, including the specific orthogonal pair used, the host organism, the expression level of the orthogonal components, and the position of the amber codon within the gene. researchgate.netebi.ac.uk For instance, researchers reported a suppression efficiency of up to 35.5 ± 0.8% for pAzF incorporation in V. natriegens. ebi.ac.uk In some cases, low uptake of pAzF by the cell can limit the yield of the full-length protein, a problem that has been addressed by using organic solvents to improve cell permeability. ebi.ac.uk

Methodologies for Incorporating Multiple 4-Azido-L-phenylalanine Residues at Distinct Sites

While amber codon suppression is effective for a single site, incorporating pAzF at multiple, distinct sites requires more advanced strategies. One approach is to use multiple orthogonal synthetase/tRNA pairs that recognize different codons. For example, by evolving mutually orthogonal pairs, it's possible to direct the incorporation of different unnatural amino acids at different sites in response to distinct codons, such as the amber (UAG) and opal (UGA) stop codons. nih.gov

Another powerful technique involves the use of quadruplet (four-base) codons. By engineering ribosomes and tRNAs that can read a four-base codon instead of the usual three, a new coding space is opened up. This allows for the incorporation of an unnatural amino acid in response to a specific quadruplet codon, leaving the standard stop codons available for other uses or for the incorporation of a second, different unnatural amino acid. baseclick.eu These methods significantly expand the power of protein engineering, enabling the creation of proteins with multiple custom functionalities. ebi.ac.uknih.gov

Bioorthogonal Reactivity and Bioconjugation Applications of 4 Azido L Phenylalanine

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 4-Azido-L-phenylalanine in Protein Modification

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely used bioorthogonal reaction, often referred to as a "click chemistry" reaction. chemimpex.com This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by copper(I) ions. frontiersin.orgplos.org

In the context of protein modification, 4-azido-L-phenylalanine can be incorporated into the polypeptide chain of a protein using the cell's own protein synthesis machinery. frontiersin.orgnih.gov This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes 4-azido-L-phenylalanine and incorporates it in response to a specific codon, typically an amber stop codon (UAG), during translation. frontiersin.orgnih.gov Once the azido-functionalized protein is produced, it can be reacted with a molecule containing a terminal alkyne. This alkyne-containing molecule can be a fluorescent dye, a biotin (B1667282) tag, a polyethylene (B3416737) glycol (PEG) chain, or another protein. plos.org

The CuAAC reaction is known for its high yield, specificity, and compatibility with aqueous environments, making it suitable for modifying proteins under mild conditions. plos.org However, the requirement of a copper catalyst can be a drawback for in vivo applications due to the potential cytotoxicity of copper ions. acs.org To mitigate this, various ligands have been developed to chelate the copper(I) ions, thereby reducing their toxicity while maintaining catalytic activity. frontiersin.org

Key Features of CuAAC with 4-Azido-L-phenylalanine:

Feature Description
Reaction Type Copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and a terminal alkyne.
Product Stable 1,4-disubstituted 1,2,3-triazole ring.
Key Advantage High efficiency, specificity, and mild reaction conditions. plos.org
Application Site-specific labeling and modification of proteins with various functional molecules.

| Limitation | Potential cytotoxicity of the copper catalyst in living cells. acs.org |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Bioconjugation with 4-Azido-L-phenylalanine

To address the issue of copper toxicity associated with CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. eurjchem.com This reaction also involves the cycloaddition of an azide and an alkyne to form a triazole, but it does not require a metal catalyst. rsc.orgresearchgate.net The reaction is driven by the high ring strain of a cyclooctyne (B158145), a cyclic alkyne. nih.gov

Similar to CuAAC, 4-azido-L-phenylalanine can be incorporated into a protein of interest. The resulting azide-modified protein can then be reacted with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which is attached to a probe or functional moiety. medchemexpress.comlucerna-chem.ch The release of ring strain provides the energy to drive the reaction forward under physiological conditions. nih.gov

SPAAC has become a valuable tool for live-cell imaging and in vivo labeling studies where the use of a toxic catalyst is not feasible. acs.orgmdpi.com While generally highly specific, some studies have reported potential side reactions of certain strained alkynes with thiols. frontiersin.org

Comparison of CuAAC and SPAAC:

Feature Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I) None (driven by ring strain) rsc.org
Reaction Rate Generally faster Can be slower, but newer strained alkynes have improved kinetics nih.gov
Biocompatibility Limited in live cells due to copper toxicity acs.org Highly biocompatible, suitable for in vivo applications eurjchem.com

| Regioselectivity | Forms the 1,4-regioisomer of the triazole product | Forms a mixture of regioisomers nih.gov |

Staudinger Ligation for Selective Labeling of Biomolecules via 4-Azido-L-phenylalanine

The Staudinger ligation is another important bioorthogonal reaction that utilizes the azide group. nih.gov It involves the reaction of an azide with a triarylphosphine, which is typically engineered to contain an electrophilic trap. acs.org This reaction results in the formation of a stable amide bond, linking the two molecules. nih.gov

When 4-azido-L-phenylalanine is incorporated into a protein, the azide group can be selectively targeted by a phosphine-based probe. smolecule.combaseclick.eu The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular reaction with the electrophilic trap on the phosphine (B1218219) to form the final amide-linked product. acs.org A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide byproduct is not incorporated into the final labeled molecule. acs.org

The Staudinger ligation is a metal-free reaction and is highly selective, as both azides and phosphines are absent from most biological systems. nih.gov However, a major drawback of the classical Staudinger ligation is its relatively slow reaction kinetics compared to click chemistry reactions. nih.govacs.org

Covalent Linkage of Functional Moieties to Proteins via the Azide Group (e.g., PEGs, Antibodies, Fluorescent Labels)

The azide group of 4-azido-L-phenylalanine serves as a versatile chemical handle for the covalent attachment of a wide array of functional moieties to proteins. chemimpex.combaseclick.eu This has enabled a broad range of applications in research and biotechnology.

Polyethylene Glycol (PEG)ylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins can improve their pharmacokinetic properties, such as increasing their half-life in the bloodstream and reducing immunogenicity. Site-specific PEGylation using 4-azido-L-phenylalanine allows for precise control over the location of PEG attachment, leading to more homogeneous and potentially more effective protein-drug conjugates. baseclick.eu

Antibody Conjugation: Antibodies can be labeled with various molecules, such as drugs to create antibody-drug conjugates (ADCs) for targeted cancer therapy, or with imaging agents for diagnostics. Incorporating 4-azido-L-phenylalanine into an antibody allows for the site-specific attachment of these functional moieties, ensuring a defined drug-to-antibody ratio and preserving the antigen-binding affinity of the antibody. lucerna-chem.ch

Fluorescent Labeling: The ability to attach fluorescent dyes to specific sites on a protein is crucial for studying protein localization, dynamics, and interactions within living cells. chemimpex.com By incorporating 4-azido-L-phenylalanine, researchers can use bioorthogonal reactions to covalently link a fluorescent probe to a precise location on the protein of interest, enabling high-resolution imaging studies. frontiersin.org

Development and Optimization of Novel Bioorthogonal Linkage Chemistries

The field of bioorthogonal chemistry is continually evolving, with ongoing efforts to develop new reactions and optimize existing ones. Research in this area aims to create chemistries with faster reaction rates, improved stability, and greater orthogonality to biological systems.

One area of development involves creating new azide-containing unnatural amino acids with enhanced properties. For example, researchers have synthesized picolyl azide-containing amino acids, which can chelate copper ions and accelerate CuAAC reactions, allowing them to be performed at lower, less toxic copper concentrations. frontiersin.org

Furthermore, new types of bioorthogonal reactions are being explored that go beyond the azide-alkyne cycloadditions and Staudinger ligation. These include inverse-electron-demand Diels-Alder reactions involving tetrazines and strained alkenes, which offer exceptionally fast reaction kinetics. rsc.org The development of these novel chemistries expands the toolbox available to researchers for labeling and manipulating proteins and other biomolecules with high precision and efficiency. The goal is to have a suite of mutually orthogonal reactions that can be used simultaneously in the same biological system to study complex multi-component processes. frontiersin.orgeurjchem.com

Applications of 4 Azido L Phenylalanine in Protein and Peptide Engineering

Rational Design and Engineering of Proteins with Expanded Functionality

The ability to introduce 4-azido-L-phenylalanine at specific sites allows for the rational design of proteins with functions not found in nature. By treating the azide (B81097) group as a versatile chemical handle, researchers can attach a wide array of molecules to a target protein, thereby expanding its functional repertoire. baseclick.euchemimpex.com

A primary application is the creation of proteins with altered or controllable fluorescent properties. For instance, by incorporating p-AzF into autofluorescent proteins like GFP and mCherry, subsequent UV irradiation generates a reactive nitrene species. nih.gov This species can induce structural rearrangements and crosslinking within the protein, leading to significant changes in their fluorescence profiles. nih.gov This photocontrol offers a method to modulate protein activity and signaling with high spatiotemporal resolution.

Furthermore, the incorporation of p-AzF is a cornerstone for developing proteins with enhanced therapeutic properties. By conjugating polyethylene (B3416737) glycol (PEG) chains to the azide handle ("PEGylation"), the protein's immunogenicity can be reduced and its serum half-life extended. baseclick.euuliege.be Similarly, lipidating a protein binder via click chemistry to an incorporated p-AzF residue has been shown to prolong blood circulation time, enhancing its antitumor activity in xenograft mouse models. acs.org These strategies exemplify how rational design using p-AzF can directly lead to proteins with improved pharmacological characteristics for biomedical use.

Table 1: Key Bioorthogonal Reactions Involving 4-Azido-L-phenylalanine

Reaction Type Reactant Partner Key Features References
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Terminal Alkyne High-yielding and specific reaction forming a stable triazole linkage. Requires a copper catalyst. nih.govmedchemexpress.comsigmaaldrich.com
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Strained Cycloalkyne (e.g., DBCO, BCN) Copper-free "click" reaction, ideal for use in living cells where copper toxicity is a concern. medchemexpress.comnih.govmedchemexpress.com
Staudinger Ligation Triphenylphosphine An early bioorthogonal reaction that forms a stable amide bond between the azide and a functionalized phosphine (B1218219). springernature.combaseclick.eunih.gov
Photochemical Cross-linking UV Light Upon UV irradiation, the azide group forms a highly reactive nitrene that can insert into C-H or N-H bonds, creating covalent cross-links with nearby molecules. nih.govebi.ac.ukchemimpex.com

Site-Specific Protein Modification for Probing Structure-Activity Relationships

One major application is in cellular and in vivo imaging. nih.gov Fluorophores or positron emission tomography (PET) tracers can be attached to the p-AzF residue via click chemistry. ebi.ac.uknih.gov This allows for the visualization and tracking of the protein of interest, providing insights into its localization, trafficking, and biological activities within a cellular or whole-organism context. nih.gov For example, this method has been used to study the cellular activities of proteins like PTEN and PD-L1. nih.gov

The azide group also serves as an effective vibrational reporter. medchemexpress.comnih.gov The azide's asymmetric stretch vibration is sensitive to its local environment, allowing researchers to use infrared (IR) spectroscopy to probe local protein hydration and dynamics at specific sites. nih.govnih.gov By incorporating p-AzF at different locations within a protein, such as superfolder green fluorescent protein (sfGFP), researchers can map the local environment with high spatial resolution. nih.govnih.gov This technique provides valuable data on protein folding, conformational changes, and interactions. nih.govresearchgate.net

Peptide Synthesis Incorporating Azide Functionalities for Advanced Applications

The integration of azide functionalities is not limited to proteins expressed in cells; it is also a powerful strategy in synthetic peptide chemistry. The protected forms of the amino acid, such as Boc-4-azido-L-phenylalanine and Fmoc-4-azido-L-phenylalanine, are key building blocks for solid-phase peptide synthesis. chemimpex.comchemimpex.comsigmaaldrich.com These derivatives allow for the routine incorporation of an azide group into a specific position within a synthetic peptide sequence. chemimpex.com

The presence of the Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) protecting group ensures the stability of the amino group during the peptide chain elongation process. chemimpex.comchemimpex.com Once the peptide is synthesized and purified, the azide group is available for subsequent modification via click chemistry. chemimpex.com This enables the creation of complex molecular structures and bioconjugates. chemimpex.comchemimpex.com

Applications for these azide-containing peptides are diverse. They are used to create labeled peptides for studying protein-protein interactions and for fluorescently tracking peptides in live cells. chemimpex.com Furthermore, they are crucial in drug development and the creation of novel biomaterials. For example, peptides can be conjugated to drug molecules, imaging agents, or surfaces to create targeted therapeutics, diagnostic tools, or functionalized materials. chemimpex.comchemimpex.com

Controlled Assembly and Nanostructure Formation of Proteins and Peptides

The self-assembly of proteins and peptides into ordered nanostructures is a process of great interest for materials science and nanotechnology. researchgate.netcam.ac.uk The incorporation of p-AzF offers a mechanism to control and modulate these assembly processes.

One approach involves using the azide as a photo-crosslinking moiety. researchgate.netmdpi.com In vesicles formed from the self-assembly of elastin-like polypeptides (ELPs), the incorporation of p-AzF into the ELP domain enables photocrosslinking of the vesicle structure. researchgate.net This light-induced covalent bonding enhances vesicle stability in physiological environments and allows for the tuning of vesicle size, making them more suitable for biofunctional applications like drug delivery. researchgate.net Similarly, in dipeptides based on the Phe-Phe motif, the introduction of azido (B1232118) groups can serve as a way to fine-tune the viscoelastic properties of the resulting self-assembled hydrogels through light exposure. mdpi.com

The azide handle also facilitates the creation of hybrid organic-inorganic biomaterials. In one study, p-AzF was incorporated into bacterial pili, which act as protein nanowires. nih.gov The azide group then served as a precise, site-specific conjugation point for gold nanoparticles via click chemistry, resulting in a hybrid material with significantly enhanced electrical conductivity. nih.gov This demonstrates how p-AzF can be used to program the assembly of complex, functional nanostructures that combine the properties of biological molecules and inorganic materials. nih.gov

Production of Recombinant Proteins for Biomedical and Industrial Applications

The genetic incorporation of p-AzF is a key enabling technology for the production of advanced recombinant proteins for a wide range of biomedical and industrial uses. kjom.org This technique allows for the creation of homogenous protein products with site-specific modifications, which is often difficult to achieve with traditional chemical methods. nih.gov

In the biomedical field, this approach is used to improve the therapeutic properties of proteins. For example, the enzyme urate oxidase, used to treat gout, suffers from severe immunogenicity. nih.gov By incorporating p-AzF at specific sites, the enzyme can be uniformly modified with PEG derivatives to reduce its antigenicity and improve its pharmacological profile. nih.gov Another example is the production of long-acting therapeutic peptides like glucagon-like-peptide 1 (GLP-1). mdpi.com By incorporating p-AzF and then using click chemistry to conjugate the peptide to human serum albumin (HSA), its serum half-life is dramatically extended. mdpi.com

This technology is also being optimized for more efficient industrial-scale production. Researchers have successfully incorporated p-AzF into recombinant proteins using various host organisms, including the fast-growing Vibrio natriegens, which shows potential to yield more protein than traditional E. coli systems. ebi.ac.uknih.gov Such advances are critical for making the production of proteins with expanded genetic codes more cost-effective for applications ranging from therapeutics to advanced biomaterials, such as functionalized silk fibers produced by transgenic silkworms. ebi.ac.ukbaseclick.eu

Table 2: Examples of Engineered Proteins and Peptides Incorporating 4-Azido-L-phenylalanine

Protein/Peptide Modification Purpose Application References
Urate Oxidase Site-specific PEGylation to reduce immunogenicity. Therapeutics (Gout Treatment) nih.gov
Glucagon-like-peptide 1 (GLP-1) Conjugation to Human Serum Albumin (HSA) to extend half-life. Therapeutics (Type 2 Diabetes) mdpi.com
Small-sized protein binder (repebody) Site-specific lipidation with palmitic acid to extend blood half-life. Therapeutics (Antitumor Activity) acs.org
Bacterial Pili (FimA) Site-specific conjugation of gold nanoparticles via click chemistry. Biomaterials (Conductive Nanowires) nih.gov
Elastin-Like Polypeptide (ELP) Photocrosslinking to stabilize vesicle structures. Nanomedicine (Drug Delivery) researchgate.net
Enhanced Yellow Fluorescent Protein (EYFP) Incorporation in V. natriegens and coupling to 19F-tags. Research Tool (NMR Applications) ebi.ac.uknih.gov
PTEN and PD-L1 Attachment of fluorophores or PET tracers for imaging. Research Tool (Cellular Imaging) nih.gov

Mechanistic Probes and Photoaffinity Labeling Applications of 4 Azido L Phenylalanine

Photoaffinity Labeling (PAL) for Investigating Protein-Ligand and Protein-Protein Interactions

Photoaffinity labeling (PAL) is a powerful technique to map the architecture of protein complexes and identify the binding partners of ligands in a biological system. rsc.orgnih.gov The method relies on a probe equipped with a photoreactive group that, upon activation with light, forms a covalent bond with nearby molecules. nih.gov 4-azido-L-phenylalanine is a widely used photoreactive amino acid for this purpose. rsc.orgplos.org

The core principle involves incorporating AzF into a protein or a ligand of interest. Upon irradiation with UV light (typically around 365 nm), the aryl azide (B81097) moiety releases dinitrogen gas (N₂) and generates a highly reactive, short-lived nitrene intermediate. plos.orgresearchgate.net This nitrene can rapidly and non-selectively insert into adjacent C-H, N-H, or O-H bonds, forming a stable covalent crosslink with an interacting protein or ligand. plos.org This covalent capture of transient or weak interactions allows for their subsequent identification and analysis. nih.gov

This in vivo photo-cross-linking approach has been successfully applied in various organisms, including S. cerevisiae, to study protein-protein interactions within their physiological context. plos.org By genetically encoding AzF at specific positions in a protein of interest, researchers can precisely map interaction interfaces. plos.orgnih.gov For example, this technique was used to probe the homodimerization of the Hsp90 cochaperone Aha1, revealing interactions that differed from in vitro findings and highlighting the importance of studying protein interactions in a native environment. plos.org

Identification of Drug Targets and Interacting Partners through Site-Specific Photo-Crosslinking

A primary application of PAL with 4-azido-L-phenylalanine is the identification of molecular targets for drugs and bioactive molecules. rsc.orgchimia.ch Probes are designed based on the structure of a ligand and synthesized to include an AzF residue. chimia.chresearchgate.net When these probes are introduced into cells or cell lysates, they bind to their target proteins. Subsequent UV irradiation permanently crosslinks the probe to its target, enabling its isolation and identification via techniques like mass spectrometry. chimia.ch

Site-specific incorporation of AzF is crucial for delineating the physical interfaces of protein complexes. By creating a series of mutants, each with AzF at a different position along the protein sequence, a detailed map of the interaction surface can be generated. nih.gov This strategy was effectively used to locate the heteromeric interface between two G protein-coupled receptors (GPCRs), the serotonin (B10506) 5-HT₂A receptor (5-HT₂AR) and the metabotropic glutamate (B1630785) 2 receptor (mGluR2), in living cells. nih.gov Researchers introduced AzF at various positions in the transmembrane segments of mGluR2 and found that crosslinking to 5-HT₂AR occurred specifically when AzF was placed at the intracellular end of one particular segment, providing key structural insights into the GPCR complex. nih.gov

This method's precision allows for the capture of weak and transient interactions that are often missed by other methods, making it invaluable for validating predicted interactions and discovering novel binding partners. researchgate.netplos.org

Design and Synthesis of Photoactivatable Probes Derived from 4-Azido-L-phenylalanine

The creation of effective photoactivatable probes requires careful chemical design and synthesis. The core component, 4-azido-L-phenylalanine, can be synthesized from L-phenylalanine through a multi-step process involving nitration, reduction to an amine, diazotization, and finally azidation. mdpi.com

For creating peptide-based probes, Boc-4-azido-L-phenylalanine is a critical building block, especially in solid-phase peptide synthesis (SPPS). The tert-butyloxycarbonyl (Boc) group protects the α-amino group of the amino acid, allowing its carboxyl end to be coupled to the growing peptide chain. The Boc group is then removed with acid to allow the next amino acid to be added. This cycle allows for the precise, site-specific incorporation of AzF into a desired peptide sequence. ebi.ac.uk

More complex probes have been developed that combine the photoreactive azide with a second functional group, such as a "clickable" alkyne. nih.govrsc.org This dual-functionality allows for a single amino acid substitution to introduce both the crosslinking agent and a reporter tag handle, minimizing structural perturbation to the original peptide. rsc.orgnih.gov

StepDescriptionPurpose
1. Synthesis Synthesis of this compound from L-phenylalanine. mdpi.comTo create the protected amino acid building block required for peptide synthesis.
2. Incorporation Site-specific incorporation of this compound into a peptide chain using solid-phase peptide synthesis (SPPS). ebi.ac.ukTo position the photoreactive azide at a precise location within the probe molecule.
3. Deprotection Removal of the Boc protecting group from the N-terminus.To allow for the continuation of peptide chain elongation.
4. Cleavage Cleavage of the completed peptide probe from the solid support resin.To release the final photoactivatable probe for purification and use.
5. Reporter Tagging (Optional) Attachment of a reporter tag (e.g., biotin (B1667282), fluorophore) to the probe, often via a clickable handle. rsc.orgTo facilitate the detection and isolation of crosslinked complexes after the experiment.

Investigation of Protein Conformation, Dynamics, and Binding Events via Covalent Capture

The ability of 4-azido-L-phenylalanine to form a covalent bond upon a brief pulse of light makes it an exceptional tool for studying protein dynamics. ebi.ac.uknih.gov It allows researchers to take "snapshots" of proteins in specific conformational states or as they interact with binding partners. ebi.ac.uk

This covalent capture method can trap transient states that are difficult to characterize with other techniques. For instance, it has been used to probe ligand-induced structural changes in complex protein machinery like ATP-sensitive potassium (KATP) channels. ebi.ac.uk By comparing the crosslinking patterns in the presence and absence of a ligand, researchers can infer how ligand binding alters the protein's structure and the arrangement of its subunits. ebi.ac.uk

Furthermore, the azide group in AzF has a distinct infrared (IR) absorption signal that is sensitive to its local environment. nih.govrsc.org This property allows AzF to be used as a vibrational probe to monitor local protein dynamics, folding, and hydration with high temporal and structural resolution. nih.govrsc.orgresearchgate.net By incorporating AzF at a specific site, changes in the IR spectrum can report on subtle conformational shifts occurring at that precise location within the protein during a biological process. rsc.org

Fluorescent Tagging and Förster Resonance Energy Transfer (FRET) Studies Utilizing the Azide Moiety

Beyond its photoreactive properties, the azide group of 4-azido-L-phenylalanine is a key component for bioorthogonal chemistry. lumiprobe.commedchemexpress.com The azide is chemically inert in the biological milieu but can undergo highly specific and efficient "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.comnih.govbaseclick.eu This allows for the covalent attachment of various reporter molecules, most notably fluorescent dyes, at the specific site where AzF has been incorporated into a protein. lumiprobe.comnih.govjove.com

This site-specific labeling is a significant advantage for fluorescence-based studies. nih.govnih.gov One of the most powerful of these techniques is Förster Resonance Energy Transfer (FRET), which measures the efficiency of energy transfer between a donor fluorophore and an acceptor fluorophore. fiveable.menih.gov Since FRET efficiency is exquisitely sensitive to the distance between the two dyes (typically in the 1-10 nm range), it can be used as a "molecular ruler" to measure intramolecular or intermolecular distances. nih.govacs.org

By using AzF to attach one fluorophore of a FRET pair to a specific site and placing the second fluorophore at another site (e.g., via a cysteine residue or another incorporated unnatural amino acid), researchers can precisely measure distances and monitor dynamic events such as protein folding, conformational changes, and ligand binding. nih.govacs.org This dual-labeling strategy provides a much clearer and more homogeneous signal compared to less specific labeling methods, enabling precise analysis of protein populations and their dynamic states. acs.orgresearchgate.net

Advanced Spectroscopic and Biophysical Characterization of Proteins Incorporating 4 Azido L Phenylalanine

Infrared (IR) Spectroscopy as a Vibrational Probe for Local Protein Dynamics and Hydration

The azido (B1232118) group (-N₃) of pAzF possesses an asymmetric stretching vibration (ν(N₃)) that absorbs in a spectral region (around 2100-2140 cm⁻¹) which is free from other protein absorptions, making it an excellent infrared probe. rsc.org This vibration is highly sensitive to its local electrostatic environment, particularly hydrogen bonding, allowing it to report on local protein structure and hydration with high precision. rsc.orgnih.gov The probe's high extinction coefficient further enhances its utility compared to other vibrational reporters. rsc.org

The IR spectrum of pAzF is often more complex than a single absorption band. The primary asymmetric azide (B81097) stretch can couple with other vibrational modes, such as combination bands of the symmetric stretch and phenyl modes, leading to a phenomenon known as Fermi resonance. rsc.org This results in the appearance of multiple peaks or an asymmetric band shape in the IR spectrum. rsc.orgaip.org

The presence and characteristics of these Fermi resonances are highly sensitive to the probe's environment. ebi.ac.ukresearchgate.net For instance, the hydrogen-bonding environment can significantly influence the coupling strength and the energy splitting between the resonant states. ebi.ac.ukuni-hamburg.de This sensitivity has been exploited to differentiate protein conformations. Studies on calmodulin (CaM) incorporating pAzF showed that the azido stretching line shape, including its Fermi resonance components, changed distinctly upon binding to different peptide targets, reflecting subtle changes in the local environment of the probe. ebi.ac.ukacs.org In a study on a bacteriophytochrome, the azido vibration of pAzF at one position shifted from 2125 cm⁻¹ to 2114 cm⁻¹ upon photoconversion, indicating a change from a strong H-bonding environment to a weaker one. rsc.org

Table 1: Environmental Effects on pAzF Azido Stretch Frequency
Protein SystemIncorporation SiteState/ConditionAzido Stretch Frequency (cm⁻¹)InterpretationReference
DrBphPPSMY472pAzFPr (dark state)2125Strong H-bonding environment rsc.org
DrBphPPSMY472pAzFPfr (light state)2114Weak or no H-bonding rsc.org
DrBphPPSMY176pAzFPr (dark state)2112Specific H-bonding inside protein rsc.org
DrBphPPSMY176pAzFPfr (light state)2125Altered H-bonding environment rsc.org

The complexity introduced by Fermi resonance can sometimes hinder straightforward interpretation. researchgate.netaip.org However, detailed analysis, often aided by two-dimensional infrared (2D-IR) spectroscopy and theoretical calculations, can deconvolve these complex spectra to provide rich information on the local environment and its heterogeneity. aip.orgresearchgate.net

Time-resolved IR (TRIR) spectroscopy leverages the pAzF probe to monitor protein dynamics on timescales from femtoseconds to milliseconds. rsc.orgacs.org By initiating a biological process, such as ligand binding or a light-induced conformational change, and tracking the pAzF vibrational band over time, researchers can map out the kinetics of local structural rearrangements. rsc.orgmpg.de

For example, step-scan FTIR spectroscopy was used to follow the signal transduction pathway in a bacteriophytochrome after photoexcitation. rsc.org By placing pAzF at different sites, the study revealed that structural changes propagated through the protein on a millisecond timescale, with different regions showing distinct kinetic responses. rsc.org Femtosecond IR spectroscopy studies on pAzF-labeled calmodulin revealed that the lifetime of the azido stretching vibration is approximately 1 picosecond, and the dynamic response could be modeled as coherent excitations of Fermi resonances, providing a sensitive measure of conformational state. acs.org These techniques provide a window into the transient structural states that are crucial for protein function but are often invisible to static structural methods. rsc.orgaip.org

Analysis of Azido Stretching Bands and Fermi Resonances

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies of Azido-Modified Proteins

Isotopically labeled versions of pAzF, such as ¹⁵N-labeled or ¹³C⁹,¹⁵N-labeled variants, can be synthesized for more direct NMR observation. researchgate.netlgcstandards.com In a study of azidohomoalanine (a related azido-amino acid) in the PDZ3 domain, NMR spectroscopy was used to confirm that the protein's structure and dynamics remained largely unperturbed by the modification. bohrium.comd-nb.info Chemical shift perturbations in ¹H-¹⁵N HSQC spectra can map the binding interface of ligands or other proteins to the pAzF-labeled protein. bohrium.com Furthermore, the azide group can be chemically converted into other NMR-active tags. For instance, it can react with specific ligands to introduce paramagnetic or ¹⁹F-containing probes for specialized NMR distance measurements or environmental reporting. ebi.ac.uknih.gov

Mass Spectrometry for Verification of Site-Specific 4-Azido-L-phenylalanine Incorporation and Characterization of Protein Conjugates

Mass spectrometry (MS) is an indispensable tool for verifying the successful and site-specific incorporation of pAzF into a target protein. nih.govresearchgate.net Analysis of the intact protein by techniques like ESI-MS or MALDI-TOF MS will show a mass increase corresponding to the replacement of a natural amino acid with pAzF. researchgate.netnih.gov For example, replacing a phenylalanine (165.19 Da) with pAzF (206.21 Da) results in a mass increase of 41.02 Da.

To confirm the precise location of incorporation, the protein is typically digested into smaller peptides using an enzyme like trypsin, followed by LC-MS/MS analysis. researchgate.netnih.govbiorxiv.org The resulting peptide fragments are analyzed, and the fragment containing the mass shift of pAzF confirms its exact position in the protein sequence. researchgate.netacs.org It is noted that during MS analysis, the azide group can sometimes be reduced to an amine, resulting in p-aminophenylalanine (pAmF), which must be accounted for during data interpretation. biorxiv.org

Table 2: Mass Spectrometry Verification of pAzF Incorporation
ProteinTarget Residue for ReplacementTechniqueObservationReference
TsFDHVal13MALDI-TOF MS of tryptic digestObserved mass of 1800.0 Da for peptide with pAzF, matching theoretical mass (1799.9 Da). WT peptide was 1758.9 Da. researchgate.net
Semaglutide analogue(Stop Codon)LC-MS/MSObserved m/z peaks corresponding to the full peptide containing pAzF. acs.org
sfGFPPosition 2 (TAG codon)LC-MS/MSSequence matching of digested peptides confirmed pAzF incorporation at the specified site. biorxiv.org
GFP(Stop Codon)Deconvoluted Mass SpectraShift from GFP(pAF) mass (30,066 Da) to GFP(pAzF) mass (30,092 Da) after chemical restoration of the azide. nih.gov

Beyond verification, MS is crucial for characterizing the products of bioorthogonal conjugation reactions. nih.gov After reacting the pAzF-containing protein with a probe (e.g., a fluorescent dye or a drug molecule) via click chemistry, MS is used to confirm the successful conjugation and determine the efficiency of the reaction by identifying the mass of the final protein conjugate. nih.gov

Fluorescence-Based Detection and Imaging Techniques in Cellular and In Vivo Contexts

The azide group of pAzF is a bioorthogonal chemical handle, meaning it does not react with native biological molecules but can be specifically targeted with an external reactive partner. nih.govacs.org This property is widely exploited for fluorescence-based detection and imaging. nih.govnih.gov The most common reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.govfrontiersin.orgmedchemexpress.com

In a typical experiment, a protein with incorporated pAzF is expressed in cells or used in vitro. nih.govlumiprobe.com A fluorescent probe equipped with a compatible reactive group (an alkyne for CuAAC, or a strained cyclooctyne (B158145) like DBCO or BCN for SPAAC) is then introduced. researchgate.netnih.gov The "click" reaction covalently attaches the fluorophore to the protein at the site of pAzF. Because SPAAC does not require a cytotoxic copper catalyst, it is particularly well-suited for labeling proteins on and inside living cells. nih.govfrontiersin.org

This two-step labeling strategy allows for highly specific imaging of target proteins in complex environments. nih.gov For example, researchers have successfully visualized the localization of the tumor suppressor protein PTEN in live HEK293 cells by incorporating pAzF and subsequently labeling it with a TAMRA dye using SPAAC. nih.gov Similarly, this method has been used for in-gel fluorescence to confirm protein modification and for fluorescence microscopy to visualize specific receptors on the cell surface. researchgate.netfrontiersin.orgwiley.com This approach provides a versatile platform for a wide range of applications, from tracking protein localization and trafficking to studying protein-protein interactions in their native cellular context. nih.govnih.gov

Emerging Research Directions and Challenges in 4 Azido L Phenylalanine Research

Integration of 4-Azido-L-phenylalanine into Advanced Targeted Drug Delivery Systems

The site-specific incorporation of 4-azido-L-phenylalanine into proteins is a key strategy for developing advanced targeted drug delivery systems. The azide (B81097) group serves as a chemical handle for "click chemistry" reactions, allowing for the precise attachment of therapeutic agents, imaging molecules, or targeting ligands. chemimpex.comchemimpex.comchemimpex.com This approach is being explored to create next-generation antibody-drug conjugates (ADCs) with improved efficacy and stability for cancer treatment. nih.gov

Researchers are leveraging this technology to conjugate drug payloads to nanobodies (VHHs), which are small antibody fragments with excellent tumor penetration properties. nih.gov For instance, a methodology for the site-specific bioconjugation of DNA oligonucleotides to VHHs containing 4-azido-L-phenylalanine has been developed using copper-free click chemistry. nih.gov This resulted in highly pure conjugates that retained their target-binding capabilities. nih.gov Similarly, nanobody-drug conjugates (NDCs) are being developed where a tumor-targeting nanobody is linked to a cytotoxic drug, guiding the therapeutic agent directly to cancer cells. nih.gov

The versatility of 4-azido-L-phenylalanine extends to the development of other targeted delivery vehicles. For example, researchers have conjugated nanobodies to PEGylated liposomes containing doxorubicin, demonstrating effective binding to HER2-positive breast cancer cell lines. nih.gov The ability to precisely control the location and number of attached molecules enhances the therapeutic window and minimizes off-target toxicity, a significant challenge with conventional chemotherapy. nih.govspringernature.com

Interactive Data Table: Applications in Targeted Drug Delivery

Application AreaKey FeatureExample
Antibody-Drug Conjugates (ADCs)Site-specific conjugation of cytotoxic drugs to antibodies. nih.govDevelopment of next-generation ADCs for cancer therapy. nih.gov
Nanobody-Drug Conjugates (NDCs)Coupling of toxic agents to tumor-targeting nanobodies. nih.govGuiding cytotoxic drugs to cancer cells to induce apoptosis. nih.gov
Nanocarrier FunctionalizationAttachment of targeting ligands to nanocarriers like liposomes. nih.govPEGylated liposomes with conjugated nanobodies for targeting HER2-positive cells. nih.gov
Bioconjugation for ImagingLabeling proteins with imaging agents for diagnostic purposes. chemimpex.comCreation of bioconjugates for various imaging applications. chemimpex.com

Applications in Novel Biomaterials Development and Bioengineering

The unique properties of 4-azido-L-phenylalanine are being harnessed to create novel biomaterials with tailored functionalities. chemimpex.com Its ability to participate in bioorthogonal reactions allows for the construction of complex and functional biomolecular structures. chemimpex.com This has significant implications for tissue engineering and regenerative medicine. nih.gov

One area of active research is the surface modification of implants to enhance biocompatibility and promote tissue integration. For instance, a bioclickable mussel-derived peptide, Azide-3,4-dihydroxy-L-phenylalanine (DOPA4), has been used to coat polyether ether ketone (PEEK) surfaces. nih.gov Through bioorthogonal reactions, bone morphogenetic protein 2 functional peptides (BMP2p) were attached, resulting in a surface with excellent biocompatibility and osteogenic (bone-forming) functions. nih.gov

Furthermore, the incorporation of 4-azido-L-phenylalanine into proteins allows for the creation of hydrogels with tunable properties. These hydrogels can be engineered to release therapeutic agents in a controlled manner or to provide a supportive scaffold for tissue regeneration. rsc.org The ability to precisely control the cross-linking of peptide chains through the azide functionality is a key advantage in designing these "smart" biomaterials. rsc.org

Interactive Data Table: Biomaterial Applications

Biomaterial TypeApplicationKey Finding
Surface CoatingsOrthopedic ImplantsA DOPA4@BMP2p-PEEK coating demonstrated excellent biocompatibility and osteogenic functions. nih.gov
HydrogelsTissue EngineeringBranched peptide structures can be cross-linked to create versatile hydrogels with tunable stiffness. rsc.org
Protein-Polymer BioconjugatesDrug DeliveryTemperature-responsive protein-polymer bioconjugates can be self-assembled for controlled release.

Expanding the Scope of Bioorthogonal Reactions for Complex Biological Systems

The success of 4-azido-L-phenylalanine in biological systems is intrinsically linked to the efficiency and specificity of bioorthogonal reactions. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used "click" reaction, research is ongoing to expand the toolbox of bioorthogonal chemistries for more complex applications. acs.orgfrontiersin.org

New strategies are being developed to overcome the limitations of existing methods, particularly for in vivo applications where the toxicity of copper catalysts can be a concern. frontiersin.org Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, though it can sometimes suffer from side reactions with thiols. frontiersin.org

Researchers are also exploring other types of bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained alkenes or alkynes. researchgate.netnih.gov This reaction boasts exceptionally fast kinetics, making it suitable for in vivo labeling and imaging. researchgate.net The development of new bioorthogonal pairs and the optimization of reaction conditions are crucial for expanding the applications of 4-azido-L-phenylalanine in living organisms. acs.orgnih.gov

Interactive Data Table: Comparison of Bioorthogonal Reactions

Reaction TypeKey FeatureAdvantageChallenge
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)Copper-catalyzed reaction between an azide and a terminal alkyne. High efficiency and reliability. chemimpex.comPotential cytotoxicity of the copper catalyst. frontiersin.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Copper-free reaction between an azide and a strained cyclooctyne (B158145). nih.govAvoids copper toxicity, suitable for live-cell imaging. nih.govCan have side reactions with thiols. frontiersin.org
Inverse-Electron-Demand Diels-Alder (IEDDA)Reaction between a tetrazine and a strained alkene/alkyne. researchgate.netVery fast reaction kinetics, ideal for in vivo applications. researchgate.netRequires the synthesis of specific tetrazine and dienophile partners. nih.gov

Overcoming Challenges in Unnatural Amino Acid Uptake and Achieving High Protein Yields in Expression Systems

Several factors contribute to these low yields. The high charge density of α-amino acids can limit their permeability across cell membranes. google.com While natural amino acids have dedicated transport systems, UAAs must compete for or be accommodated by these transporters. google.com Furthermore, the process of incorporating a UAA can induce cellular stress, potentially leading to apoptosis (programmed cell death) and further reducing protein production. google.com

To address these issues, researchers are exploring various strategies:

Improving UAA Uptake: One approach involves converting UAAs into ionic liquids, which has been shown to significantly enhance their bioavailability and tissue accumulation. wiley.com Another strategy is the use of organic solvents to improve cell permeability. ebi.ac.uk

Optimizing Expression Systems: Efforts are being made to develop stable cell lines that are specifically engineered for efficient UAA incorporation. This includes the overexpression of the necessary orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA pairs. nih.gov For example, platforms using the pyrrolysyl-tRNA synthetase/tRNApyl pair have shown promise in achieving high antibody titers. nih.gov

Codon Optimization: In bacterial expression systems like Vibrio natriegens, codon optimization of plasmids originally designed for E. coli is expected to significantly improve protein production levels. nih.gov

Comparative Analysis and Synergistic Applications with Other Bioorthogonal Tags for Enhanced Research Toolboxes

While 4-azido-L-phenylalanine is a versatile tool, it is not the only bioorthogonal tag available to researchers. A comparative analysis with other tags reveals distinct advantages and disadvantages, and in some cases, opportunities for synergistic applications.

For example, 4-iodo-L-phenylalanine is preferred for metal-catalyzed cross-coupling reactions due to its greater stability, whereas 4-azido-L-phenylalanine excels in bioorthogonal tagging via click chemistry. Other unnatural amino acids used for bioorthogonal labeling include cyclopropene-L-lysine (CpK) and trans-cyclooct-2-en-L-lysine (TCOK). nih.gov A comparative study on a G protein-coupled receptor showed that while the incorporation of 4-azido-L-phenylalanine was successful, the IEDDA ligation with CpK was slightly more efficient for live-cell labeling in that specific context. nih.gov

The development of a diverse toolbox of bioorthogonal tags and reactions allows researchers to select the most appropriate system for their specific needs or even use multiple orthogonal systems simultaneously for more complex labeling experiments. acs.org This synergistic approach, combining different bioorthogonal chemistries, can provide enhanced capabilities for studying intricate biological processes. researchgate.net

Q & A

Q. What are the primary applications of Boc-4-azido-L-phenylalanine in peptide synthesis and biochemical research?

this compound is widely used in peptide synthesis as a protected amino acid derivative. Its Boc (tert-butoxycarbonyl) group protects the amine during solid-phase peptide synthesis, preventing undesired side reactions. The azido moiety enables bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) for post-synthetic modifications, such as labeling proteins, immobilizing peptides on surfaces, or conjugating functional groups (e.g., fluorophores, biotin) . This compound is critical for designing peptides with tailored properties in structural biology and protein interaction studies.

Q. How is this compound synthesized, and what are the key scalability considerations?

A chromatography-free synthesis route starts with L-phenylalanine. Key steps include:

  • Diazonium salt formation : Introducing the azido group via a Cu(I)-catalyzed Ullmann-like reaction.
  • Boc protection : Reacting the amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., DMF or THF). Scalability requires optimizing reaction conditions (temperature, solvent purity) and rigorous safety protocols due to the compound’s explosive potential . The absence of chromatography reduces costs and time, making it feasible for gram-scale production.

Q. What safety precautions are necessary when handling this compound?

  • Explosion risk : Isolated this compound exhibits explosive characteristics under mechanical stress (e.g., grinding) or thermal shock. Use small quantities and avoid friction .
  • Storage : Store at -20°C in a desiccator, protected from light and moisture to prevent decomposition .
  • Handling : Wear PPE (gloves, goggles), work in a fume hood, and use non-metallic tools to minimize spark risks.

Advanced Research Questions

Q. How can this compound be site-specifically incorporated into proteins using genetic engineering?

This compound can be genetically encoded via amber codon suppression. An orthogonal aminoacyl-tRNA synthetase/tRNA pair is engineered to incorporate this compound at TAG codons in E. coli. This enables precise installation of azido groups for subsequent click chemistry modifications, such as crosslinking interacting proteins or attaching probes for single-molecule imaging . Fidelity and yield (>70% incorporation efficiency) depend on optimizing tRNA expression and selecting compatible host strains.

Q. What are the contradictions in safety data for this compound, and how can risks be mitigated during synthesis?

While standard safety data sheets (SDS) classify it as non-hazardous , independent studies report explosive decomposition during isolation . To mitigate risks:

  • Avoid isolation : Use in situ after synthesis without drying.
  • Solvent choice : Keep the compound solvated (e.g., in aqueous buffers or DMSO) to stabilize the azido group.
  • Small batches : Synthesize ≤100 mg quantities to limit energy release if detonation occurs.

Q. How does cross-reactivity of this compound enantiomers affect molecularly imprinted polymer (MIP) studies?

MIPs imprinted with Boc-L-phenylalanine show unexpected binding affinity for its D-enantiomer due to heterogeneous binding sites. This cross-reactivity complicates chiral separation assays but can be exploited for developing broad-specificity sensors. Scatchard analysis reveals non-linear binding curves, indicating site heterogeneity. To improve selectivity, optimize monomer-template ratios and crosslinker density during MIP synthesis .

Key Methodological Recommendations

  • Click Chemistry : Use Cu(I) catalysts (e.g., TBTA) for efficient azide-alkyne cycloaddition in physiological buffers .
  • Analytical Validation : Confirm azido group integrity via FT-IR (2100 cm⁻¹ peak) and HPLC-MS post-synthesis .
  • Crosslinking Studies : Pair with alkyne-modified probes (e.g., DBCO-Cy5) for time-resolved fluorescence resonance energy transfer (FRET) .

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Feasible Synthetic Routes

Reactant of Route 1
Boc-4-azido-L-phenylalanine
Reactant of Route 2
Boc-4-azido-L-phenylalanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.